In-Depth Technical Guide: Pseudoerythromycin A Enol Ether (CAS Number 105882-69-7)
In-Depth Technical Guide: Pseudoerythromycin A Enol Ether (CAS Number 105882-69-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudoerythromycin A enol ether (CAS No. 105882-69-7), also known as LY267108, is a semi-synthetic macrolide derived from the degradation of erythromycin (B1671065) A.[1][2] While devoid of significant antibacterial activity, this compound has garnered scientific interest for its distinct immunomodulatory and physiological properties.[2] Notably, it has been shown to promote the differentiation of monocytes into macrophages and to exert effects on the lower esophageal sphincter.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activities, and experimental protocols related to Pseudoerythromycin A enol ether, serving as a valuable resource for researchers in pharmacology and drug development.
Chemical and Physical Properties
Pseudoerythromycin A enol ether is a complex macrolide with a molecular formula of C37H65NO12 and a molecular weight of 715.91 g/mol .[3] It is a white to off-white solid that is soluble in organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), and slightly soluble in chloroform.[3]
| Property | Value | Reference |
| CAS Number | 105882-69-7 | [3] |
| Molecular Formula | C37H65NO12 | [3] |
| Molecular Weight | 715.91 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 127.0-130.0 °C | |
| Boiling Point | 810.7±65.0 °C (Predicted) | |
| Purity | ≥90% (HPLC) to >98% | [5][6] |
| Storage Temperature | -20°C | [3] |
| Solubility | Soluble in Methanol, Ethanol, DMF, DMSO; Slightly soluble in Chloroform | [3] |
Spectroscopic Data:
Synthesis
Pseudoerythromycin A enol ether is a degradation product of erythromycin A formed under neutral to weakly alkaline conditions through a complex internal rearrangement.[2] Synthetically, it is prepared from erythromycin A enol ether.[2]
Experimental Protocol: Synthesis of Pseudoerythromycin A enol ether
The following is a generalized protocol based on available literature. Researchers should consult the primary reference for specific details.
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Starting Material: Erythromycin A enol ether.
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Reagents: A suitable carbonate salt (e.g., potassium carbonate), methanol.
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Procedure:
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Dissolve Erythromycin A enol ether in methanol.
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Add a molar excess of the carbonate salt to the solution.
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Reflux the mixture with heating. The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
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Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
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The crude product is then purified using an appropriate method, such as column chromatography, to yield Pseudoerythromycin A enol ether.
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Logical Workflow for Synthesis:
Caption: Synthetic workflow for Pseudoerythromycin A enol ether.
Biological Activity and Experimental Protocols
Promotion of Monocyte to Macrophage Differentiation
Pseudoerythromycin A enol ether has been observed to promote the differentiation of monocytes into macrophages at a concentration of 10 µM.[3] This activity is of interest for studying immunomodulatory effects and cellular differentiation processes.
Experimental Protocol: In Vitro Monocyte Differentiation Assay
This protocol is a generalized procedure for assessing the differentiation of a human monocytic cell line, such as THP-1, into macrophages.
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Cell Line: Human monocytic leukemia cell line (THP-1).
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Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Pseudoerythromycin A enol ether, Phorbol 12-myristate 13-acetate (PMA) as a positive control.
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Procedure:
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Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
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Seed the cells in a multi-well plate at a suitable density.
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Treat the cells with varying concentrations of Pseudoerythromycin A enol ether (e.g., 1-20 µM). Include a vehicle control and a positive control (e.g., PMA).
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Incubate for a period of 48-72 hours.
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Assess differentiation by observing morphological changes (e.g., adherence to the plate, increased size, and irregular shape) using a microscope.
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Quantify macrophage differentiation by measuring the expression of macrophage-specific surface markers (e.g., CD11b, CD14, CD68) using flow cytometry or immunofluorescence.
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Putative Signaling Pathway for Macrolide-Induced Macrophage Differentiation:
While the specific signaling pathway for Pseudoerythromycin A enol ether is not yet fully elucidated, the immunomodulatory effects of macrolides are known to involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[11] It is hypothesized that Pseudoerythromycin A enol ether may promote macrophage differentiation through similar mechanisms.
Caption: Hypothetical signaling pathway for monocyte differentiation.
Effect on Lower Esophageal Sphincter (LES) Function
Studies in felines have demonstrated that Pseudoerythromycin A enol ether (LY267108) increases the pressure of the lower esophageal sphincter.[12] This effect is of interest for potential therapeutic applications in gastroesophageal reflux disease (GERD).
Experimental Protocol: In Vivo Assessment of LES Pressure in a Cat Model
This protocol is a generalized representation of the methodology used in preclinical studies.
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Animal Model: Anesthetized cats.
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Equipment: Manometry catheter with a Dent sleeve for continuous pressure recording.
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Procedure:
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Anesthetize the cat according to approved animal care and use protocols.
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Position the manometry catheter in the esophagus and stomach to record LES pressure.
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After a baseline recording period, administer Pseudoerythromycin A enol ether intravenously at various doses.
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Continuously monitor and record the LES pressure throughout the experiment.
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The effect of the compound on LES relaxation in response to swallowing can also be assessed.
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In some experimental models, the basal LES pressure may be lowered (e.g., by esophageal acid perfusion or administration of isoproterenol) to evaluate the compound's efficacy under simulated pathological conditions.
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Analytical Methods
As an analytical standard for erythromycin A stability studies, the accurate quantification of Pseudoerythromycin A enol ether is crucial. High-performance liquid chromatography (HPLC) is a commonly employed technique.
Experimental Protocol: HPLC Method for Quantification
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Instrumentation: A standard HPLC system with a UV detector.
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Column: A reverse-phase column (e.g., C18).
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Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), often run in a gradient elution mode.
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Detection: UV detection at an appropriate wavelength (e.g., 215 nm).
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Procedure:
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Prepare standard solutions of Pseudoerythromycin A enol ether of known concentrations.
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Prepare the sample for analysis by dissolving it in a suitable solvent and filtering it.
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Inject the standards and samples onto the HPLC system.
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Develop a calibration curve from the peak areas of the standards.
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Quantify the amount of Pseudoerythromycin A enol ether in the sample by comparing its peak area to the calibration curve.
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Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.[13]
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Conclusion
Pseudoerythromycin A enol ether is a valuable research compound with demonstrated immunomodulatory and physiological effects. Its ability to promote macrophage differentiation and increase lower esophageal sphincter pressure warrants further investigation for potential therapeutic applications. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the pharmacology and therapeutic potential of this intriguing macrolide derivative. Further studies are needed to fully elucidate the specific molecular mechanisms and signaling pathways underlying its biological activities.
References
- 1. Erythromycin promotes monocyte to macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. wjgnet.com [wjgnet.com]
- 6. scbt.com [scbt.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Structural studies on erythromycin A enol ether: full assignments of the 1H and 13C NMR spectra - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Structural studies on erythromycin A enol ether: full assignments of the 1H and 13C NMR spectra - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Pseudoerythromycin A enol ether (LY267108) | Drug Metabolite | 105882-69-7 | Invivochem [invivochem.com]
- 13. researchgate.net [researchgate.net]
